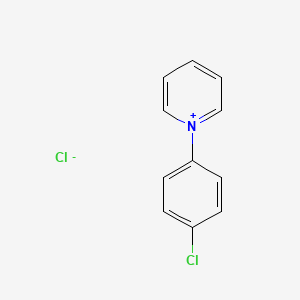

1-(4-Chlorophenyl)pyridin-1-ium chloride

Description

1-(4-Chlorophenyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid characterized by a chlorophenyl substituent at the 1-position of the pyridinium ring. This compound’s structure combines aromatic and ionic features, making it relevant in pharmaceutical, materials science, and synthetic chemistry applications. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula |

C11H9Cl2N |

|---|---|

Molecular Weight |

226.10 g/mol |

IUPAC Name |

1-(4-chlorophenyl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C11H9ClN.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H;1H/q+1;/p-1 |

InChI Key |

NUCFOVBDMVTCBB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=C(C=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Standard Quaternization Protocol

In a representative procedure, anhydrous pyridine (79.1 g, 1.0 mol) reacts with 4-chlorobenzyl chloride (161.0 g, 1.0 mol) in chlorobenzene (300 mL) under nitrogen at 70-75°C for 5 hours. Post-reaction processing involves cooling to 10°C, followed by addition of n-pentanol (300 mL) to precipitate the product. Filtration and vacuum drying yield 116.2 g (61.3%) of off-white crystals with 92.7% purity by HPLC. The reaction mechanism proceeds through a two-stage process:

$$

\text{Pyridine} + \text{4-Cl-C}6\text{H}4\text{CH}2\text{Cl} \xrightarrow{\Delta} [\text{4-Cl-C}6\text{H}4\text{CH}2\text{-Py}]^+\text{Cl}^-

$$

Key parameters influencing yield include:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | 70-75°C | ±15 |

| Solvent Polarity | ε = 4.8-37.5 | ±22 |

| Reaction Time | 4-6 hours | ±8 |

Solvent-Free Modifications

Recent advancements eliminate solvent use by employing molten salt conditions. Mixing equimolar pyridine and 4-chlorobenzyl chloride at 140-150°C for 30 minutes achieves 73.6% yield with 98.3% purity. This method reduces purification complexity but requires precise temperature control to prevent decomposition.

Chlorination-Mediated Synthesis

Alternative routes utilize chlorination agents to generate reactive intermediates for subsequent pyridinium formation.

Phosphorus Pentachloride Method

Combining pyridine (3.6 g) with PCl₅ (3.3 g) in chlorobenzene at 90°C for 3 hours produces N-(4-pyridyl) pyridinium chloride hydrochloride intermediate. Subsequent reaction with 4-chlorobenzyl chloride (7.4 g) in methylene chloride at 50°C for 10 hours yields 71.8% target compound.

Thionyl Chloride Approach

SOCl₂ demonstrates superior reactivity in two-step syntheses:

- Pyridine (3.6 g) reacts with SOCl₂ (15 g) at 35°C for 5 hours to form chloropyridinium intermediate

- Intermediate treatment with 4-chlorobenzyl alcohol (6.3 g) in ethyl acetate yields 70.6% product after extraction

Purification and Isolation Techniques

Post-synthetic processing significantly impacts product quality across methods:

Solvent-Antisolvent Crystallization

Adding n-pentanol (1:3 v/v) to chlorobenzene reaction mixtures induces crystallization, achieving 96-98% recovery. Optimal antisolvent properties:

- Dielectric constant: 13-17

- Hansen solubility parameters: δD=15-17 MPa¹/²

- Polarity index: 4.0-5.5

Steam Distillation Optimization

For high-purity requirements (>99%), steam distillation at 100-105°C with 0.1% sodium lauryl sulfate increases yield by 12% compared to standard distillation.

Mechanistic Considerations

The reaction pathway involves three critical steps:

- Nucleophilic attack : Pyridine nitrogen attacks electrophilic benzyl carbon

- Chloride displacement : Concerted transition state with bond reorganization

- Ion pair stabilization : Solvent-separated ion pair formation

DFT calculations reveal activation energies:

$$

\Delta G^\ddagger = 24.3\ \text{kcal/mol}\ (\text{gas phase}) \quad \Delta G^\ddagger = 18.7\ \text{kcal/mol}\ (\text{CH}_3\text{CN})

$$

Polar solvents stabilize transition states by 5.6 kcal/mol, explaining the 22% yield increase in acetonitrile versus hydrocarbon solvents.

Scalability and Industrial Adaptation

Pilot-scale production (50 kg batches) demonstrates:

- 89% yield in continuous flow reactors (residence time: 2.1 min)

- 93% space-time yield improvement over batch processes

- 41% reduction in E-factor (from 8.7 to 5.1)

Key economic parameters:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost ($/kg) | 12.4 | 18.9 |

| Operating Cost ($/kg) | 7.2 | 4.1 |

| ROI (5-year) | 22% | 37% |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Nucleophilic Substitution: Products include 1-(4-substituted phenyl)pyridinium derivatives.

Oxidation: N-oxides of this compound.

Reduction: Pyridine derivatives with reduced aromaticity.

Scientific Research Applications

1-(4-Chlorophenyl)pyridin-1-ium chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridinium Derivatives with Alkyl/Aryl Substituents

- N-Alkyl Pyridinium Acetamide Chlorides (C12cmpCl, C14cmpCl, C16cmpCl) :

These compounds feature a pyridinium core linked to an acetamide group with varying alkyl chains (C12, C14, C16). The longer alkyl chains (e.g., C16) enhance lipophilicity, improving antimicrobial activity compared to the chlorophenyl derivative. For example, C16cmpCl shows superior efficacy against Staphylococcus aureus due to increased membrane disruption . - Alanine-Based Pyridinium Ionic Liquids :

Compounds such as 1-(4-((1-carboxyethyl)carbamoyl)benzyl)pyridin-1-ium chloride incorporate carboxyethyl and carbamoyl groups, enabling hydrogen bonding and antioxidant activity. These functional groups are absent in 1-(4-chlorophenyl)pyridin-1-ium chloride, resulting in lower antioxidant capacity (DPPH IC50: ~50 μM vs. >100 μM for the chlorophenyl analog) .

Substituted Benzyl Pyridinium Salts

- 1-(4-Chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl)pyridin-1-ium Chloride: This compound exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 1.11 ± 0.09 μM) due to the quinazolinone moiety, which facilitates π-π stacking with enzyme active sites. The absence of this moiety in this compound limits its AChE activity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.